molecular formula C16H28O B1139637 10Z,12E-Hexadecadienal CAS No. 69977-23-7

10Z,12E-Hexadecadienal

Cat. No. B1139637
CAS RN: 69977-23-7
M. Wt: 236.4
InChI Key:
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Description

10Z,12E-Hexadecadienal is a polyunsaturated fatty aldehyde . It is also known as FAL 16:2 and has a molecular formula of C16H28O . The exact mass of this compound is 236.214015 .


Molecular Structure Analysis

The molecular structure of 10Z,12E-Hexadecadienal consists of 16 carbon atoms, 28 hydrogen atoms, and 1 oxygen atom . It has two double bonds located at positions 10 and 12 . The InChI representation of the molecule is InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6- .


Physical And Chemical Properties Analysis

10Z,12E-Hexadecadienal has several calculated physicochemical properties. It has 17 heavy atoms, no rings or aromatic rings, and 12 rotatable bonds . Its Van der Waals molecular volume is 286.23, and it has a topological polar surface area of 17.07 . It has no hydrogen bond donors but has 1 hydrogen bond acceptor . Its logP value is 5.22, and its molar refractivity is 76.19 .

Scientific Research Applications

  • Pheromone Component in Moths :

    • In the elephant hawk-moth (Deilephila elpenor) and the silver-striped hawk-moth (Hippotion celerio), (E,E)-10,12-Hexadecadienal is a main constituent of their pheromones (Bestmann et al., 1992).
    • It has also been identified as a pheromone component of the spiny bollworm moth (Earias insulana) (Hall et al., 1980).
  • Role in Attraction and Reproduction :

    • The compound is part of the sex attractant pheromone of the Saturniid moth Coloradia velda, where it plays a crucial role in the attraction of male moths (Mcelfresh & Millar, 1999).
    • Similar applications are found in the Sphingid moth Dolbina tancrei and Manduca sexta, where analogs of 10Z,12E-Hexadecadienal serve as sex pheromone components (Uehara et al., 2013), (Chen & Millar, 2000).
  • Synthesis and Characterization :

    • Research into the synthesis of isomerically pure forms of related compounds, like (10E,12E,14Z)- and (10E,12E,14E)-Hexadeca-10,12,14-trienals, which are key pheromone components in some moth species, has been conducted to better understand and utilize these chemicals (Chen & Millar, 2000).
  • Chemoresistance in Cancer Treatment :

    • A study on polyunsaturated fatty acids, including hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid, showed that these compounds might induce chemoresistance when cancer cells are treated with chemotherapy. This indicates the potential influence of 10Z,12E-Hexadecadienal analogs in the field of cancer research (Schlotterbeck et al., 2018).

properties

IUPAC Name

(10Z,12E)-hexadeca-10,12-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFASEAZCNYZBW-DEQVHDEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C\CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10Z,12E-Hexadecadienal

CAS RN

63024-98-6
Record name Bombykal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063024986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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